molecular formula C14H18Cl2N2S B6281632 5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride CAS No. 2260936-67-0

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride

Cat. No. B6281632
CAS RN: 2260936-67-0
M. Wt: 317.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of 5-arylidene derivatives were synthesized and evaluated for their antitumor activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Thus, there is a great importance of heterocyclic ring containing drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride' involves the condensation of 2,3-dihydro-1H-indole with 4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde, followed by reduction and salt formation with hydrochloric acid.", "Starting Materials": [ "2,3-dihydro-1H-indole", "4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1H-indole with 4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride to form the corresponding alcohol.", "Step 3: Formation of the dihydrochloride salt of the alcohol by treatment with hydrochloric acid in water." ] }

CAS RN

2260936-67-0

Product Name

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride

Molecular Formula

C14H18Cl2N2S

Molecular Weight

317.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.